
7-Iodo-2,4-diméthyl-1,8-naphtyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Iodo-2,4-dimethyl-1,8-naphthyridine” is a chemical compound with the CAS Number: 2415263-13-5. It has a molecular weight of 284.1 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “7-Iodo-2,4-dimethyl-1,8-naphthyridine” were not found, there are general methods for the synthesis of 1,8-naphthyridines. These methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Molecular Structure Analysis
The Inchi Code for “7-Iodo-2,4-dimethyl-1,8-naphthyridine” is 1S/C10H9IN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 .
Physical And Chemical Properties Analysis
“7-Iodo-2,4-dimethyl-1,8-naphthyridine” is a solid compound .
Mécanisme D'action
The mechanism of action of 7-Iodo-2,4-dimethyl-1,8-naphthyridine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial and cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Iodo-2,4-dimethyl-1,8-naphthyridine are still being investigated. However, it has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Iodo-2,4-dimethyl-1,8-naphthyridine for lab experiments is its potent antimicrobial and anticancer activity, which makes it a valuable tool for studying bacterial and cancer cell growth and proliferation. However, one of the limitations of this compound is its relatively high cost and limited availability, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for research on 7-Iodo-2,4-dimethyl-1,8-naphthyridine. One potential area of interest is in the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to investigate the mechanisms of action of this compound in bacterial and cancer cells. Finally, the development of novel drug delivery systems for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 7-Iodo-2,4-dimethyl-1,8-naphthyridine involves the condensation of 2,4-dimethylnicotinaldehyde with iodine in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
Réactions multicomposants
Les 1,8-naphtyridines, y compris la 7-Iodo-2,4-diméthyl-1,8-naphtyridine, ont été utilisées dans des réactions multicomposants. Ces réactions peuvent générer efficacement un ensemble diversifié d'architectures moléculaires complexes qui ont une large application en chimie médicinale et en biologie chimique .
Synthèse par stratégie verte
Le composé a été utilisé dans l'approche de Friedländer utilisant une stratégie verte pour la synthèse des 1,8-naphtyridines .
Hydroamination des alcynes terminaux
Ce composé a été utilisé dans l'hydroamination des alcynes terminaux suivie d'une cyclisation de Friedländer .
Synthèse catalysée par les métaux
La this compound a été utilisée dans la synthèse catalysée par les métaux des 1,8-naphtyridines .
Réaction d'expansion de cycle
Ce composé a été utilisé dans la réaction d'expansion de cycle de la 3-substituée 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Recherche anticancéreuse
Une série de nouveaux dérivés de la 2,7-diméthyl-1,8-naphtyridine, y compris la this compound, ont été synthétisés et évalués pour leur inhibition de la croissance cellulaire HepG2 . L'un des composés a montré la plus forte activité d'inhibition contre la lignée cellulaire HepG2 .
Docking moléculaire
Le composé a été utilisé dans des études de docking moléculaire. Par exemple, il a été placé dans le site de liaison de la topoisomérase II .
Chimie médicinale
Les composés 1,8-naphtyridine substitués, y compris la this compound, sont utilisés comme antihypertenseurs, antiarythmiques, adjuvants herbicides et également comme immunostimulants .
Propriétés
IUPAC Name |
7-iodo-2,4-dimethyl-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDNDRDUYJYZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2455056.png)
![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)
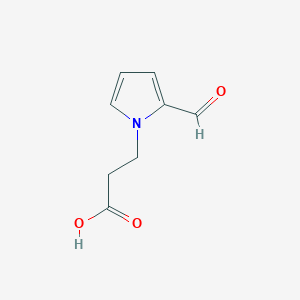
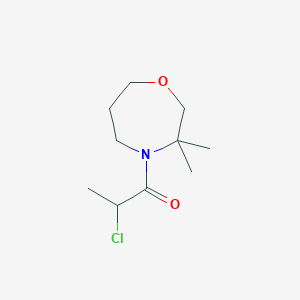
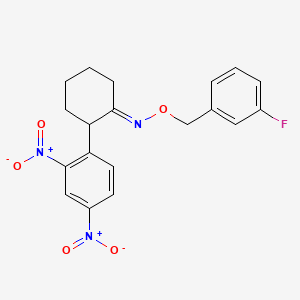
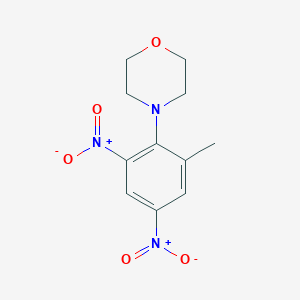


![N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2455071.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B2455074.png)
![2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2455076.png)
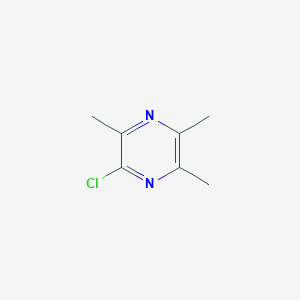
![[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B2455079.png)